Tetrakis(ethylmethylamido)titanium(IV), often abbreviated as TEMAT, is a metalorganic compound widely utilized as a precursor in various material deposition techniques, particularly in the semiconductor industry. It belongs to the class of titanium amides, characterized by the presence of titanium-nitrogen bonds. TEMAT plays a crucial role in scientific research, particularly in the fields of microelectronics, surface science, and materials science, due to its ability to decompose at relatively low temperatures and deposit high-quality thin films. [, , , , , , ]
The synthesis of Tetrakis(ethylmethylamido)titanium(IV) is typically achieved through the reaction of titanium tetrachloride (TiCl4) with lithium ethylmethylamide (LiNEtMe). This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, using anhydrous solvents like diethyl ether or hexane, to prevent hydrolysis of the reagents. []
Tetrakis(ethylmethylamido)titanium(IV) is highly reactive towards moisture and readily hydrolyzes in the presence of water. This hydrolysis reaction leads to the formation of titanium dioxide (TiO2), a highly valuable material with numerous technological applications. This reaction is particularly important in the context of atomic layer deposition (ALD), where it allows for the controlled deposition of TiO2 thin films. [, , , ]
TEMAT also undergoes thermal decomposition, even in the absence of oxygen or water, leading to the formation of titanium nitride (TiN) films. This process is often utilized in chemical vapor deposition (CVD) techniques. [, , , ]
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